6-(4-methylphenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in pharmaceutical applications .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its enzyme inhibitory activities are attributed to its ability to bind to the active sites of enzymes, thereby blocking their function . The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as:
- 6-(3,4-DIMETHOXYPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(2,4-DIMETHYLPHENYL)-3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE HYDROBROMIDE
- 3-BENZYL-6-(3-NITROPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE
These compounds share similar structural features but differ in their substituents, which can significantly impact their pharmacological activities and applications. The uniqueness of 6-(4-METHYLPHENYL)-3-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of substituents, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C25H20F3N5OS |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H20F3N5OS/c1-15-10-12-16(13-11-15)20-21(23(34)29-19-9-5-8-18(14-19)25(26,27)28)35-24-31-30-22(33(24)32-20)17-6-3-2-4-7-17/h2-14,20-21,32H,1H3,(H,29,34) |
InChI Key |
QRYFSPQPLDLCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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